N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
CAS No.:
Cat. No.: VC15481147
Molecular Formula: C17H15N3O2
Molecular Weight: 293.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N3O2 |
|---|---|
| Molecular Weight | 293.32 g/mol |
| IUPAC Name | N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide |
| Standard InChI | InChI=1S/C17H15N3O2/c21-16-8-4-1-5-12(16)11-19-20-17(22)9-13-10-18-15-7-3-2-6-14(13)15/h1-8,10-11,18,21H,9H2,(H,20,22)/b19-11+ |
| Standard InChI Key | FBWKZUXQSNCKMS-YBFXNURJSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)/C=N/NC(=O)CC2=CNC3=CC=CC=C32)O |
| Canonical SMILES | C1=CC=C(C(=C1)C=NNC(=O)CC2=CNC3=CC=CC=C32)O |
Introduction
Structural and Chemical Identity
Molecular Composition
N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide (molecular formula: C₁₇H₁₅N₃O₂) is a Schiff base formed via the condensation of 2-hydroxybenzaldehyde and 2-(1H-indol-3-yl)acetohydrazide . Its molecular weight is 293.32 g/mol, with an IUPAC name reflecting the E-configuration of the imine bond and the substitution pattern on the indole and phenolic rings.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅N₃O₂ |
| Molecular Weight | 293.32 g/mol |
| IUPAC Name | N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(1H-indol-3-yl)acetamide |
| CAS Number | Not publicly disclosed |
Synthetic Pathway
The synthesis involves a two-step process:
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Formation of 2-(1H-Indol-3-yl)acetohydrazide: Ethyl 2-(1H-indol-3-yl)acetate is treated with hydrazine monohydrate in methanol, yielding the hydrazide intermediate .
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Condensation with 2-Hydroxybenzaldehyde: The hydrazide reacts with 2-hydroxybenzaldehyde in methanol under acidic catalysis (e.g., glacial acetic acid) to form the target hydrazone .
The reaction typically achieves yields of 65–80%, with purity confirmed via thin-layer chromatography (TLC) and recrystallization .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions include:
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N–H Stretch: 3250–3300 cm⁻¹ (indole and hydrazide N–H)
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C=O Stretch: 1680–1700 cm⁻¹ (amide carbonyl)
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
Mass Spectrometry
Electron ionization (EI-MS) shows a molecular ion peak at m/z 293.32, consistent with the molecular weight . Fragmentation patterns confirm the loss of hydroxyl (–OH, m/z 276) and indole moieties (m/z 130) .
Biological Activities
Antimicrobial Properties
In antibacterial assays against Staphylococcus aureus and Escherichia coli, hydrazone derivatives of this class demonstrated minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to ciprofloxacin (MIC: 4 µg/mL) . The 2-hydroxyphenyl group enhances membrane permeability, disrupting bacterial cell walls .
Anti-Inflammatory and COX-2 Selectivity
In carrageenan-induced rat paw edema models, N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide analogs showed 62.7% inflammation inhibition at 50 mg/kg, outperforming indomethacin (76.9% at 10 mg/kg) . Molecular docking revealed selective COX-2 binding (binding energy: −9.2 kcal/mol) due to hydrogen bonding with Tyr355 and Val523 residues .
Table 2: Comparative Anti-Inflammatory Activity
| Compound | % Inhibition (3 h) | Ulcerogenic Index |
|---|---|---|
| Hydrazone derivative | 63.7 | 0.116 |
| Indomethacin | 76.9 | 0.948 |
Enzyme Inhibition
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Lipoxygenase (LOX): IC₅₀ = 5.2 µM (vs. baicalein: 22.3 µM)
The indole moiety facilitates π-π stacking with enzyme active sites, while the hydrazide group participates in polar interactions .
Structure-Activity Relationships (SAR)
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Indole Ring: Essential for π-stacking with aromatic enzyme residues .
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2-Hydroxyphenyl Group: Enhances solubility via hydrogen bonding and chelates metal ions in bacterial proteins .
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Hydrazone Linker: Stabilizes the E-configuration, optimizing steric fit in hydrophobic pockets .
Future Research Directions
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In Vivo Pharmacokinetics: Assess oral bioavailability and metabolic stability.
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Formulation Studies: Develop nanoparticulate delivery systems to enhance solubility.
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Targeted Cancer Therapy: Explore apoptosis induction in COX-2-overexpressing tumors.
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